(+)-12-(2-Cyclopenten-1-yl)-2-dodecanone
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Overview
Description
(+)-12-(2-Cyclopenten-1-yl)-2-dodecanone is a ketone.
Scientific Research Applications
Cycloaddition Reactions
(+)-12-(2-Cyclopenten-1-yl)-2-dodecanone is involved in various cycloaddition reactions. For example, it plays a role in carbocyclization reactions of 1-nitrocycloalkenes and cross-conjugated dienamines, leading to the synthesis of compounds with a cis-anti-cis backbone (Mezzetti et al., 1985).
Copper Coupling Reactions
This compound is also utilized in copper coupling reactions. It has been used in the reductive coupling of 1-chloro-2-iodoperfluorocyclobutene and cyclopentene, resulting in various dichloroperfluoro derivatives (Soulen et al., 1973).
Lewis Acid Catalysis
Lewis acid catalysis involving (+)-12-(2-Cyclopenten-1-yl)-2-dodecanone leads to cyclopentene sulfonamides. This process demonstrates its utility in creating complex cyclic structures with high diastereoselectivity (Mackay et al., 2014).
Synthesis of Unnatural Amino Acids
This compound is instrumental in the synthesis of specific unnatural amino acids, which are potential agents for Boron Neutron Capture Therapy (BNCT). This synthesis involves a series of reactions, including monoalkylation and cycloaddition (Srivastava et al., 1997).
Conjugation and Addition Reactions
The compound's utility in the field of synthetic organic chemistry is significant, particularly in conjugation and addition reactions with various nucleophiles. This versatility showcases its importance in creating diverse organic compounds (Nájera et al., 2019).
Catalysis in Organic Synthesis
It's involved in hydroformylation of alkenes using Rhodium-based catalysts. This process is crucial for producing aldehydes from alkenes in an industrial setting (Liu et al., 1999).
Applications in Photoreactive Materials
This compound is involved in the preparation of photoreactive materials, demonstrating potential use in biological applications such as binding phospholipids to membrane proteins (McGarvey et al., 1992).
Synthesis of Alkoxycarbonylmethylene Compounds
It has been used in synthesizing 12-alkoxycarbonylmethylene-1,15-pentadecanolides, a class of compounds with potential fungicidal activity (Li et al., 2007).
properties
CAS RN |
6938-16-5 |
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Product Name |
(+)-12-(2-Cyclopenten-1-yl)-2-dodecanone |
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
12-cyclopent-2-en-1-yldodecan-2-one |
InChI |
InChI=1S/C17H30O/c1-16(18)12-8-6-4-2-3-5-7-9-13-17-14-10-11-15-17/h10,14,17H,2-9,11-13,15H2,1H3 |
InChI Key |
AMSKYRSZBKQWMU-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCCCC1CCC=C1 |
Canonical SMILES |
CC(=O)CCCCCCCCCCC1CCC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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